N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an acetyl group, a pyrrolidine ring, and a quinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from a suitable quinoline precursor, the pyrrolidine ring can be introduced through nucleophilic substitution.
Coupling Reaction: The final step involves coupling the quinoline derivative with the acetylated phenyl compound using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce deacetylated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide: can be compared with other acetamide derivatives or quinoline-based compounds.
This compound: may share structural similarities with compounds like N-(4-acetylphenyl)-2-((2-(morpholin-1-yl)quinolin-8-yl)oxy)acetamide or N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential biological activities arising from this structure. Its distinct properties may offer advantages in specific applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(27)17-7-10-19(11-8-17)24-22(28)15-29-20-6-4-5-18-9-12-21(25-23(18)20)26-13-2-3-14-26/h4-12H,2-3,13-15H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUOIASYRBVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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